molecular formula C9H8Cl2O B3188331 Benzenepropanal, 3,4-dichloro- CAS No. 20795-47-5

Benzenepropanal, 3,4-dichloro-

Cat. No. B3188331
CAS RN: 20795-47-5
M. Wt: 203.06 g/mol
InChI Key: UBUQWRXGPBSBSK-UHFFFAOYSA-N
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Description

Benzenepropanal, 3,4-dichloro- is a chemical compound with the molecular formula C9H8Cl2O . It is also known as 3,4-Dichlorobenzenepropanal and 3-(3,4-dichlorophenyl)propanal .


Synthesis Analysis

The synthesis of Benzenepropanal, 3,4-dichloro- can be achieved from 3,4-dichlorobenzenepropanol . In the synthesis of benzene derivatives with two or more substituents, the effect of directing groups must be taken into account . The order of reactions can change the products produced .


Molecular Structure Analysis

The molecular weight of Benzenepropanal, 3,4-dichloro- is 203.07 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The mechanism of MOCA synthesis has been interpreted in detail, which also suggested that deposition of basic intermediates on active sites and accumulation of polymeric by-products in pore channels of the catalyst could cause significant decay of HY (11) activity and selectivity under severe conditions .

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

One area of significant interest is the application of benzene derivatives in supramolecular chemistry. Benzene-1,3,5-tricarboxamides (BTAs), for instance, have been increasingly important across a range of scientific disciplines. The simple structure of BTAs, combined with a detailed understanding of their supramolecular self-assembly behavior, allows for their utilization as a versatile, supramolecular building block. Applications range from nanotechnology to polymer processing and even biomedical applications, highlighting the potential for innovative uses of benzene derivatives in developing new materials and technologies (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Drug Development

The synthesis and biological evaluation of heterocyclic compounds, including those bearing a triazine scaffold derived from benzene, are crucial in medicinal chemistry. Triazines, which can be considered a transformation of the benzene ring by replacing carbon-hydrogen units with nitrogen atoms, have shown a wide spectrum of biological activities. This includes antibacterial, antifungal, anti-cancer, antiviral, antimalarial, and anti-inflammatory properties, underscoring their significance in drug development and therapeutic applications (Verma, Sinha, & Bansal, 2019).

Environmental Health and Toxicology

Research into the environmental health and toxicological impacts of benzene and its derivatives has been extensive. These compounds are known for their roles as carcinogens, particularly in relation to leukemia and other cancers. The toxic effects are often associated with occupational exposure, leading to a deeper understanding of the mechanisms of action and potential risks associated with benzene exposure. Such studies inform safety standards and regulatory policies to protect human health (Atkinson, 2009).

Environmental Remediation

Chlorobenzenes, including compounds related to "Benzenepropanal, 3,4-dichloro-," are recognized for their environmental persistence and toxicity. Understanding the fate processes of these compounds in soil and their potential remediation strategies is crucial for environmental protection. Research in this area focuses on degradation pathways, microbial remediation, and the development of techniques to reduce or eliminate these pollutants from the environment, showcasing the environmental significance of studying benzene derivatives (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017).

Safety and Hazards

Benzenepropanal, 3,4-dichloro- is for R&D use only and not for medicinal, household or other use . More detailed safety data can be found in the Safety Data Sheets .

properties

IUPAC Name

3-(3,4-dichlorophenyl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUQWRXGPBSBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Palladium(II) acetate (0.17 g, 0.73 mmol) was added to a mixture of 1,2-dichloro-4-iodobenzene (2.00 g, 7.33 mmol), prop-2-en-1-ol (0.75 mL, 11 mmol), benzyltriethylammonium chloride (1.67 g, 7.33 mmol) and sodium bicarbonate (1.54 g, 18.3 mmol) in DMF (5 mL) and the mixture was degassed and back filled with Ar three times. The reaction mixture was heated at 60° C. for 2 h. The mixture was diluted with Et2O (15 mL) and H2O (15 mL) and the mixture was filtered through a celite pad. The organic layer was separated and the aqueous layer was extracted with E2O twice. The combined organic layers were dried over MgSO4, filtered and concentrated. The residue was purified by ISCO chromatography (EtOAc/Hexanes 0-10% over 20 min, column 80 g, flow rate 40 mL/min) to give Intermediate 16A (1.0 g, 4.9 mmol, 67% yield) as a yellow oil. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.78 (2H, t, J=7.3 Hz), 2.91 (2H, t, J=7.3 Hz), 7.03 (1H, dd, J=8.2, 2.1 Hz), 7.29 (1H, d, J=2.3 Hz), 7.35 (1H, d, J=8.0 Hz), 9.81 (1H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Quantity
1.54 g
Type
reactant
Reaction Step One
Quantity
1.67 g
Type
catalyst
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.17 g
Type
catalyst
Reaction Step One
Yield
67%

Synthesis routes and methods II

Procedure details

To a solution of 1,2-dichloro-4-iodobenzene (5.44 g, 20 mmol) in DMF (60 ml) was added Bu4NCl (5.56 g, 20 mmol), propenol (4.64 g, 80 mmol), Pd(OAc)2 (224 mg, 1 mmol) and NaHCO3 (10.0 g, 120 mmol) successively at room temperature. The mixture was heated at 50° C. for 12 hour. After cooling to the room temperature, the mixture was poured into ice-water, extracted with DCM three times. The combined organic layers were washed with brine, dried over Na2SO4 and concentrated under reduced pressure. The residue was purified by column chromatography using PE/EA (20/1) as eluent to afford the title compound (2.01 g, yield 49.8%).
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
4.64 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.56 g
Type
catalyst
Reaction Step One
Quantity
224 mg
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
49.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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